![molecular formula C13H13N3S B2416489 5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 315677-92-0](/img/structure/B2416489.png)
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
Scientific Research Applications
- Application : Compounds derived from 5,7,9-trimethyl-triazoloquinoline-1-thione act as RORγt inverse agonists, potentially modulating immune responses .
- Application : 5,7,9-trimethyl-triazoloquinoline-1-thione derivatives exhibit JAK1 and JAK2 inhibitory activity, potentially affecting immune responses and inflammation .
- Application : Researchers explore the compound’s effects on cardiovascular health, including potential vasodilation, antiplatelet, or antithrombotic properties .
- Application : Investigate whether 5,7,9-trimethyl-triazoloquinoline-1-thione derivatives impact glucose metabolism, insulin sensitivity, or related pathways .
RORγt Inverse Agonists
PHD-1 Inhibition
JAK1 and JAK2 Inhibition
Cardiovascular Disorders
Type 2 Diabetes Research
Antiviral and Antimicrobial Properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
Related compounds have been found to intercalate dna , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect the expression of pro-apoptotic proteins such as bax and caspase-3 and -9 .
Result of Action
Related compounds have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins , suggesting that this compound might have similar effects.
properties
IUPAC Name |
5,7,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-9(3)12-10(5-7)8(2)6-11-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNTNDWRJGXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NNC(=S)N32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
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